4-iodo-N-(pyridin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-iodo-N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLUMOCXKAAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-iodo-N-(pyridin-4-yl)benzenesulfonamide involves several steps. One common method includes the iodination of N-pyridin-4-ylbenzenesulfonamide using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-iodo-N-(pyridin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-iodo-N-(pyridin-4-yl)benzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: It is used as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It is used in the development of new materials with specific properties.
Medicinal Chemistry: Researchers use it to design and synthesize new therapeutic agents.
Mechanism of Action
The mechanism by which 4-iodo-N-(pyridin-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in the substituents on the benzene ring or the heteroaryl group attached to the sulfonamide nitrogen. These modifications influence molecular weight, solubility, and biological activity:
- Heteroaryl Groups : Pyridin-4-yl and pyrimidin-2-yl substituents confer distinct hydrogen-bonding capabilities, affecting target selectivity. For example, pyrimidine-based analogs show anticancer activity (IC50 = 35–90 µg/mL) , while pyridine derivatives like SB-258585 exhibit 5-HT6 receptor antagonism .
Anticancer Activity
- Pyrimidine-Based Analogs: Compounds like 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide demonstrate moderate cytotoxicity against HCT116 and MCF-7 cell lines (IC50 = 35–90 µg/mL), though less potent than 5-fluorouracil .
- Iodo Derivatives : The iodine substituent may enhance DNA intercalation or topoisomerase inhibition, but specific data for this compound are lacking.
Receptor Targeting
- 5-HT6 Antagonism : SB-258585, a structural analog with a piperazine group, shows potent 5-HT6 receptor blockade (IC50 < 100 nM), suggesting that the iodine and methoxy groups in this compound could similarly modulate receptor affinity .
- Kinase Inhibition : Imidazo[4,5-c]pyridine sulfonamides inhibit kinases like Aurora and MSK, indicating that heterocyclic modifications can redirect activity toward enzymatic targets .
Key Research Findings and Challenges
- Therapeutic Potential: Iodo-substituted sulfonamides show promise in CNS disorders and cancer, but their efficacy often trails standard drugs (e.g., 5-FU in cancer) .
- Optimization Challenges: Balancing lipophilicity (iodine) with solubility (heteroaryl groups) remains critical. For example, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide’s amino group improves solubility but reduces membrane permeability .
Biological Activity
4-iodo-N-(pyridin-4-yl)benzenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its diverse biological properties, including antibacterial and antitumor activities. This article explores the biological activity of this compound, presenting data from recent studies, including case studies and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a pyridine ring attached to a benzenesulfonamide moiety, with an iodine substituent on the benzene ring. The presence of iodine can enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Sulfonamides, including this compound, have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies indicate that it inhibits bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays using various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study: Antitumor Effects on Ovarian Cancer Cells
A study investigated the effects of this compound on A2780 ovarian cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Table 2: Effects on A2780 Ovarian Cancer Cells
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 5 | 85 | 10 |
| 10 | 60 | 30 |
| 20 | 30 | 70 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria. In cancer cells, it can modulate apoptotic pathways by affecting Bcl-2 family proteins and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
